Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride
Description
Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate; hydrochloride is a triazole-based compound characterized by a 1,2,4-triazole ring substituted at the 3-position with an ethyl carboxylate group and at the 5-position with a (1S)-1-hydroxyethyl moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. This compound has garnered attention due to its structural similarity to bioactive triazole derivatives, which are known for antimicrobial, antiproliferative, and anti-inflammatory properties . Its stereochemistry ((1S)-configuration) is critical for interactions with biological targets, as enantiomeric specificity often dictates pharmacological activity .
Properties
IUPAC Name |
ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O3.ClH/c1-3-13-7(12)6-8-5(4(2)11)9-10-6;/h4,11H,3H2,1-2H3,(H,8,9,10);1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVPSGOJNCBFYQK-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=N1)C(C)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NNC(=N1)[C@H](C)O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives under acidic or basic conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via a nucleophilic substitution reaction using an appropriate alkylating agent.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of amides, thioesters, or other substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has demonstrated that triazole derivatives, including ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate; hydrochloride, exhibit notable antimicrobial properties. Studies have shown that compounds within this class can inhibit the growth of various bacteria and fungi. For instance, derivatives of triazoles have been synthesized and evaluated for their effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate; hydrochloride has shown promise in inhibiting cancer cell proliferation in vitro. In particular, studies indicate that modifications to the triazole structure can enhance cytotoxicity against specific cancer cell lines .
Agricultural Applications
Fungicides
The compound's triazole structure makes it a candidate for fungicidal applications. Research indicates that triazoles can effectively control fungal diseases in crops by inhibiting ergosterol biosynthesis, a critical component of fungal cell membranes. Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate; hydrochloride has been tested for its efficacy against various plant pathogens .
Plant Growth Regulators
There is ongoing research into the use of triazole compounds as plant growth regulators. These compounds can influence plant development processes such as flowering and fruiting by modulating hormonal pathways within plants. Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate; hydrochloride may enhance crop yields by optimizing these growth processes .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various triazole derivatives and tested their antimicrobial activity against common pathogens. Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate; hydrochloride demonstrated significant inhibition zones in agar diffusion tests compared to control compounds .
Case Study 2: Agricultural Application
A field study evaluated the effectiveness of ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate; hydrochloride as a fungicide on wheat crops. Results indicated a marked reduction in fungal infection rates and an increase in yield compared to untreated controls .
Mechanism of Action
The mechanism of action of Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate; hydrochloride can be contextualized by comparing it to analogous triazole derivatives. Key differences in substituents, stereochemistry, and physicochemical properties influence their biological activity and applications. Below is a detailed analysis:
Structural Analogues with Modified Substituents
Impact of Substituents on Physicochemical Properties
- Polarity and Solubility : The hydrochloride salt in the target compound increases aqueous solubility compared to neutral analogues like Ethyl 5-methyl-1H-1,2,4-triazole-3-carboxylate (logP ~1.2) .
- Steric Effects : Bulky substituents (e.g., tert-butylphenyl in Ethyl 5-(4-(tert-butyl)phenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate) reduce metabolic clearance but may hinder target binding .
- Electron-Withdrawing Groups : Chlorine or fluorine substituents (e.g., Ethyl 5-chloro-1H-1,2,4-triazole-3-carboxylate) enhance stability and electrophilic reactivity, favoring covalent interactions with enzymes .
Biological Activity
Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate; hydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on current research findings.
Synthesis of Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate;hydrochloride
The compound is synthesized through a multi-step process involving the reaction of ethyl 5-amino-1H-1,2,4-triazole-3-carboxylate with appropriate hydroxyethyl derivatives. The final product is obtained as a hydrochloride salt to enhance solubility and stability. The chemical structure can be represented as follows:
- IUPAC Name : Ethyl (R)-5-(1-hydroxyethyl)-1H-1,2,4-triazole-3-carboxylate hydrochloride
- Molecular Formula : C_7H_{11}N_3O_3·HCl
Antimicrobial Activity
Numerous studies have demonstrated the antimicrobial properties of triazole derivatives, including ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate; hydrochloride. Research indicates that compounds in this class exhibit significant activity against various bacterial strains.
A study published in Molecules highlighted that triazole derivatives possess mechanisms that disrupt bacterial cell walls and interfere with essential metabolic pathways. The compound showed effective inhibition against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 16 µg/mL |
| Escherichia coli | 32 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. It was found to upregulate the Nrf2 pathway, which is crucial for cellular defense against oxidative stress. This mechanism is particularly relevant in the context of diseases associated with oxidative damage and inflammation .
Anticancer Potential
Emerging research suggests that ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate; hydrochloride may exhibit anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines by modulating key signaling pathways involved in cell survival and proliferation. For instance, it has shown effectiveness against non-small-cell lung carcinoma (NSCLC) cells by disrupting their growth .
Case Study: Antibacterial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate against resistant bacterial strains. The results demonstrated a synergistic effect when combined with conventional antibiotics like tetracycline and ciprofloxacin. This combination therapy led to a significant reduction in MIC values compared to individual treatments .
Research Findings on Antioxidant Mechanisms
A detailed analysis revealed that the compound's ability to activate the Nrf2 pathway enhances the expression of antioxidant enzymes such as glutathione peroxidase and superoxide dismutase. These enzymes play a critical role in mitigating oxidative stress in cells .
Q & A
Q. What synthetic routes are recommended for Ethyl 5-[(1S)-1-hydroxyethyl]-1H-1,2,4-triazole-3-carboxylate hydrochloride, and how can chiral purity be ensured?
Methodological Answer: The synthesis of triazole derivatives typically involves cyclocondensation reactions. For example, hydrazine derivatives can react with β-ketoesters or amidines under acidic conditions to form the triazole core . To ensure chiral purity at the (1S)-hydroxyethyl group:
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm regiochemistry of the triazole ring (1H vs. 2H tautomers) and stereochemistry at the (1S)-hydroxyethyl group via , , and 2D-COSY/HMBC analysis .
- HPLC-MS : Assess purity and detect trace impurities using reverse-phase C18 columns with acetonitrile/water gradients and ESI-MS detection .
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement (e.g., Flack parameter analysis) .
Q. What parameters are critical for designing a crystallization protocol to obtain high-quality single crystals?
Methodological Answer:
- Solvent System : Use mixed solvents (e.g., ethanol/water) to modulate solubility.
- Temperature Gradient : Slow cooling from saturated solutions (e.g., 0.5°C/day) promotes crystal growth.
- Seeding : Introduce microcrystals to nucleate growth.
- Data Collection : Optimize cryocooling (100 K) and use synchrotron radiation for high-resolution datasets .
Advanced Research Questions
Q. How can contradictions between computational stereochemical predictions and experimental X-ray data be resolved?
Methodological Answer:
- Computational Modeling : Perform DFT geometry optimization (e.g., B3LYP/6-31G*) and compare predicted vs. observed bond angles/dihedrals.
- Electron Density Maps : Use SHELXL-refined difference maps (Fo-Fc) to validate hydrogen bonding and chiral center geometry.
- Twinned Data Analysis : Apply twin law refinement in SHELXL for cases of pseudo-merohedral twinning .
Q. What strategies optimize solubility and stability in aqueous solutions for pharmacological assays?
Methodological Answer:
- Co-Solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without denaturing proteins.
- pH Adjustment : Buffered solutions (pH 4–7) stabilize the ester and hydroxyethyl groups against hydrolysis.
- Lyophilization : Prepare lyophilized aliquots in PBS or citrate buffer for long-term storage .
Q. How can discrepancies between in vitro enzyme inhibition and cell-based activity data be addressed?
Methodological Answer:
- Membrane Permeability : Assess logP (e.g., octanol/water partition) and use PAMPA assays to predict passive diffusion.
- Metabolite Screening : Incubate the compound with liver microsomes to identify active/inactive metabolites.
- Target Engagement : Employ CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
Q. What in silico and in vitro approaches predict biological targets for this triazole derivative?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to screen against COX-2 or similar triazole-binding enzymes (e.g., cytochrome P450).
- SAR Analysis : Compare activity with structural analogs (e.g., 5-aryl-1H-1,2,4-triazoles in and ).
- Kinase Profiling : Test against kinase panels (e.g., Eurofins DiscoverX) to identify off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
